molecular formula C9H13N B1367290 1-Cyclopropyl-2,5-dimethylpyrrole CAS No. 54609-12-0

1-Cyclopropyl-2,5-dimethylpyrrole

Cat. No.: B1367290
CAS No.: 54609-12-0
M. Wt: 135.21 g/mol
InChI Key: ZHAYXRUZLFCGLF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,5-dimethylpyrrole is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of pyrrole, characterized by the presence of a cyclopropyl group and two methyl groups attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,5-dimethylpyrrole can be synthesized through several methods. One common approach involves the reaction of acetonylacetone with ammonium carbonate under reflux conditions. The reaction mixture is heated in an oil bath at 100°C until effervescence stops, followed by further refluxing at 115°C. The product is then extracted and purified .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is usually stored under refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2,5-dimethylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

1-Cyclopropyl-2,5-dimethylpyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2,5-dimethylpyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group and methyl substituents influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-cyclopropyl-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-3-4-8(2)10(7)9-5-6-9/h3-4,9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAYXRUZLFCGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512475
Record name 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54609-12-0
Record name 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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